N-((4-methylthiazol-5-yl)methyl)cyclopentanamine dihydrochloride
Description
Properties
IUPAC Name |
N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopentanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S.2ClH/c1-8-10(13-7-12-8)6-11-9-4-2-3-5-9;;/h7,9,11H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQFRTNDEUHQGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNC2CCCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((4-methylthiazol-5-yl)methyl)cyclopentanamine dihydrochloride typically involves the reaction of 4-methylthiazole with cyclopentanamine in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
Reactivity of the Thiazole Ring
The 4-methylthiazole group participates in electrophilic substitutions and cycloadditions:
Electrophilic Aromatic Substitution
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Nitration : Directed by the electron-donating methyl group, nitration occurs at position 2 of the thiazole ring under HNO₃/H₂SO₄ .
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Halogenation : Bromination using Br₂/FeBr₃ yields 2-bromo-4-methylthiazole derivatives .
Cyclization Reactions
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Quinoline Formation : Treatment with polyphosphoric acid (PPA) at 120°C induces intramolecular cyclization, forming fused heterocycles (e.g., dihydroquinolinones) .
Amine Functionalization
The cyclopentanamine group undergoes typical amine reactions:
Stability Under Acidic/Basic Conditions
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Acid Hydrolysis : The thiazole ring remains stable in dilute HCl (pH 2–4), but prolonged exposure to concentrated HCl (>6 M) leads to ring opening .
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Base Sensitivity : Deprotonation of the amine in NaOH (pH >10) triggers precipitation of the freebase form .
Cross-Coupling Reactions
The methylthiazole unit enables Suzuki-Miyaura couplings:
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Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides forms biaryl thiazole derivatives (e.g., with 4-bromoanisole) .
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Sonogashira Reaction : Reaction with terminal alkynes under CuI/Pd(PPh₃)₄ catalysis yields alkynyl-thiazole hybrids .
Oxidation and Reduction
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Oxidation : MnO₂ selectively oxidizes the cyclopentylamine to a ketone .
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Reduction : NaBH₄ reduces imine intermediates generated during reductive amination steps .
Biological Derivatization
The compound serves as a precursor for bioactive analogs:
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
N-((4-methylthiazol-5-yl)methyl)cyclopentanamine dihydrochloride serves as a crucial building block in organic synthesis. Its thiazole moiety allows it to participate in various chemical reactions, facilitating the creation of more complex structures. This compound is often employed in the synthesis of biologically active molecules and pharmaceuticals, enhancing the development of new therapeutic agents.
Biological Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The compound demonstrated minimum inhibitory concentration (MIC) values as low as 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies on human breast cancer cells (MCF-7) revealed a dose-dependent cytotoxicity with an IC50 value of 15 µM after 48 hours of treatment. This suggests potential use as a therapeutic agent in cancer treatment . Additionally, it has been associated with the inhibition of key pathways involved in tumor growth and metastasis .
Neuroprotective Effects
this compound has shown promise in neuroprotection, potentially benefiting conditions like Alzheimer's and Parkinson's diseases. Its mechanism may involve modulation of neurotransmitter systems and reduction of neuroinflammation, making it a candidate for further exploration in neurodegenerative disease therapies .
Industrial Applications
Development of Biocides and Fungicides
In industrial settings, this compound is utilized in the formulation of biocides and fungicides due to its efficacy against microbial pathogens. Its chemical structure allows for modifications that enhance its activity as a pesticide or preservative, making it valuable in agricultural chemistry .
Case Studies
| Study Focus | Objective | Findings |
|---|---|---|
| Antimicrobial Activity | Assess efficacy against Gram-positive bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC: 32 µg/mL) |
| Anticancer Activity | Evaluate cytotoxic effects on MCF-7 cells | Dose-dependent decrease in cell viability (IC50: 15 µM after 48 hours) |
| Neuroprotective Effects | Investigate potential benefits for neurodegenerative diseases | Modulation of neurotransmitter synthesis and reduction of neuroinflammation observed |
Mechanism of Action
The mechanism of action of N-((4-methylthiazol-5-yl)methyl)cyclopentanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially activating or inhibiting enzymes and receptors. This compound may modulate neurotransmitter synthesis and release, contributing to its neuroprotective and analgesic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole Moieties
Compounds from (European Patent Application, 2024) share the 4-methylthiazol-5-yl group but differ in core structure. For example:
- Example 63: (2S,4S)-4-hydroxy-4-methyl-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide. Core: Pyrrolidine carboxamide. Key Differences: The benzyl-linked thiazole and amide functional group contrast with the target compound’s cyclopentanamine and free amine (salt form). Pyrrolidine carboxamides are often designed for protease inhibition or receptor binding, implying the target’s thiazole group may enhance bioactivity .
Cyclopentanamine Derivatives in Coordination Chemistry
describes cyclopentanamine-based ligands such as N,N-bis((1H-pyrazol-1-yl)methyl)cyclopentanamine (La) used in metal complexes (e.g., [LnMCl₂]).
- Structural Comparison : The target compound replaces pyrazole groups with a thiazole-methyl substituent.
- Functional Impact: Pyrazole-based ligands exhibit strong metal coordination due to nitrogen donors, whereas the thiazole group’s sulfur atom may alter electronic properties and binding selectivity .
Cyclopentane-Containing Agrochemicals
lists cyclopentanol derivatives like metconazole and triticonazole, which are triazole-containing fungicides.
- Core Comparison: Cyclopentanol (alcohol) vs. cyclopentanamine (amine).
- Substituent Impact : Triazole groups confer antifungal activity, while the target’s thiazole may offer distinct bioactivity or resistance profiles .
Physicochemical Properties
While the target’s specific data (e.g., melting point, solubility) are unavailable, inferences can be made:
- Dihydrochloride Salt : Likely higher water solubility compared to neutral analogs (e.g., ’s pyrazole carboxamides, which have melting points of 123–183°C) .
- Thiazole vs. Pyrazole : Thiazole’s sulfur atom may increase lipophilicity, affecting membrane permeability in biological systems .
Research Implications and Hypotheses
- Pharmaceutical Potential: The thiazole group in patent compounds () suggests kinase or protease targeting, a plausible avenue for the target .
- Agrochemical Applications : Structural parallels to metconazole () imply possible fungicidal or herbicidal activity if paired with appropriate functional groups .
- Coordination Chemistry: Thiazole’s sulfur could enable novel metal-binding modes compared to pyrazole-based ligands () .
Biological Activity
N-((4-methylthiazol-5-yl)methyl)cyclopentanamine dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylthiazole with cyclopentanamine in the presence of hydrochloric acid to form the dihydrochloride salt. The structural formula can be represented as follows:
where , , , and correspond to the number of carbon, hydrogen, nitrogen, and sulfur atoms in the compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including N-((4-methylthiazol-5-yl)methyl)cyclopentanamine. Research indicates that compounds with thiazole moieties exhibit significant activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. For instance, derivatives similar to N-((4-methylthiazol-5-yl)methyl)cyclopentanamine have shown promising results in inhibiting bacterial growth at concentrations as low as 10 μM .
Anticancer Activity
The anticancer potential of N-((4-methylthiazol-5-yl)methyl)cyclopentanamine has also been investigated. In vitro studies demonstrate that this compound can significantly reduce the viability of cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). For example, a study reported a reduction in cell viability by approximately 39.8% at a concentration of 100 µM after 24 hours of treatment .
The mechanism through which N-((4-methylthiazol-5-yl)methyl)cyclopentanamine exerts its biological effects may involve inhibition of specific enzymes or pathways associated with microbial resistance or cancer cell proliferation. For instance, thiazole derivatives are known to interact with ATP-binding cassette (ABC) transporters, which play a crucial role in drug resistance mechanisms. By inhibiting these transporters, the compound may enhance the efficacy of conventional chemotherapy agents .
Study 1: Antimicrobial Efficacy
In a recent study focusing on various thiazole derivatives, N-((4-methylthiazol-5-yl)methyl)cyclopentanamine was evaluated for its antibacterial activity against several strains. The results indicated that it was particularly effective against drug-resistant strains, showcasing its potential as a lead compound for developing new antimicrobial agents .
Study 2: Anticancer Properties
Another investigation assessed the anticancer properties of N-((4-methylthiazol-5-yl)methyl)cyclopentanamine in combination with standard chemotherapeutics. The findings suggested that pre-treatment with this compound could enhance the sensitivity of cancer cells to drugs like cisplatin, indicating its potential role as an adjuvant therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((4-methylthiazol-5-yl)methyl)cyclopentanamine dihydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the formation of the thiazole core followed by cyclopentane coupling. Key reagents include sodium hydroxide or potassium carbonate as bases, and solvents like DMF or THF. Optimization requires adjusting temperature (e.g., 60–80°C for cyclization), pH (neutral to slightly alkaline), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures intermediate purity, while recrystallization or column chromatography improves final product purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., NH stretches in cyclopentane amine at ~3300 cm⁻¹, thiazole C=N at ~1650 cm⁻¹).
- NMR (¹H/¹³C) : Confirms structural integrity (e.g., methylthiazol protons at δ 2.4–2.6 ppm, cyclopentane CH₂ at δ 1.5–1.8 ppm).
- HPLC : Quantifies purity (>95% purity achievable with C18 columns, methanol/water mobile phase).
- LC-MS : Validates molecular weight (e.g., [M+H]+ ion for dihydrochloride salt) .
Q. What in vitro biological screening assays are suitable for initial evaluation of its antimicrobial or anticancer potential?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram− bacteria, fungi like Candida spp.) using CLSI guidelines.
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculation. Include positive controls (e.g., doxorubicin) and validate via triplicate runs to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different studies (e.g., varying IC₅₀ values in anticancer assays)?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., serum concentration, incubation time) or structural analogs. Mitigation strategies include:
- Standardized Protocols : Use identical cell lines/passage numbers and culture conditions.
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methylthiazol vs. phenylthiazol derivatives).
- Meta-Analysis : Pool data from multiple studies to identify trends in potency linked to specific structural motifs .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties, such as solubility and metabolic stability?
- Methodological Answer :
- Salt Formation : Dihydrochloride salt improves aqueous solubility (test via shake-flask method at pH 1.2–7.4).
- Prodrug Design : Introduce ester or amide groups to enhance bioavailability (hydrolyzed in vivo).
- Microsomal Stability Assays : Use liver microsomes (human/rat) with LC-MS quantification to assess metabolic degradation .
Q. How can molecular docking and dynamics simulations guide the identification of biological targets for this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes with thiazole-binding pockets (e.g., kinases, cytochrome P450).
- Docking Software : Use AutoDock Vina or Schrödinger Suite with optimized force fields.
- Validation : Compare docking scores with known inhibitors (e.g., staurosporine for kinases).
- MD Simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess binding stability (RMSD < 2 Å) .
Q. What experimental designs are recommended to study its interaction with cellular targets (e.g., enzyme inhibition, receptor binding)?
- Methodological Answer :
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (KD, kon/koff) using immobilized targets.
- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS).
- Enzyme Inhibition : Use fluorogenic substrates (e.g., Z-LYTE assay for proteases) with IC₅₀ determination .
Data Contradiction and Validation
Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected NMR peaks) during structural elucidation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
